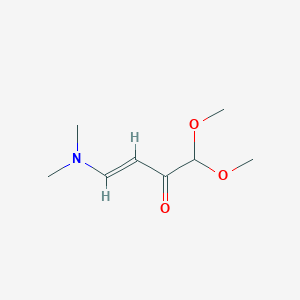

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Description

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 67751-23-9, 97% purity ) is a versatile enone derivative characterized by a dimethylamino group at the C4 position and two methoxy groups at the C1 position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is used to synthesize 1-methylpyrazole-3-carbaldehyde via reaction with methylhydrazine under basic conditions, achieving a 53% yield . Its structure enables participation in nucleophilic additions and cyclization reactions, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZIBCAWOSFLFR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-85-9, 67751-23-9 | |

| Record name | [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 67751-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

High-Temperature Condensation with Dean-Stark Distillation

The most efficient synthesis involves the condensation of 1,1-dimethoxy-N,N-dimethylmethanamine and 1,1-dimethoxypropan-2-one under inert nitrogen atmosphere at 110°C for 3 hours. A Dean-Stark apparatus is critical for removing methanol, a byproduct of the reaction, thereby shifting the equilibrium toward product formation. The crude product is obtained in 91% yield after vacuum distillation, with HPLC-MS confirming a molecular ion peak at m/z 283 (M+1). This method’s success is attributed to the continuous removal of methanol, which prevents reverse reactions and enhances kinetic favorability.

Reflux-Based Synthesis in 2-Butanol

An alternative approach utilizes N,N-dimethylformamide dimethyl acetal and 1,1-dimethoxyacetone in 2-butanol under reflux for 20 hours. After solvent removal, vacuum distillation yields the product at 68%. Nuclear magnetic resonance (NMR) analysis of the product confirms the (E)-stereochemistry, with characteristic signals at δ 7.63 (d, J = 12.6 Hz, 1H) and δ 5.23 (d, J = 12.6 Hz, 1H) corresponding to the α,β-unsaturated ketone moiety. While this method avoids specialized equipment like the Dean-Stark trap, the lower yield suggests competing side reactions or incomplete conversion under reflux conditions.

Column Chromatography-Assisted Purification

A scaled-down variant of the first method employs column chromatography (60–120 silica gel, 0–5% methanol/dichloromethane) for purification, yielding 68% of the target compound. Despite the lower yield compared to the Dean-Stark approach, this method is advantageous for laboratory-scale synthesis where distillation infrastructure is unavailable. LC-MS and H-NMR data align with previous methods, confirming structural integrity.

Comparative Analysis of Synthetic Methods

The table below summarizes the three methods, highlighting critical parameters such as temperature, solvent, yield, and purification techniques:

| Method | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| Dean-Stark Distillation | 1,1-Dimethoxy-N,N-dimethylmethanamine, 1,1-dimethoxypropan-2-one | 110°C, 3 h, N₂ atmosphere | 91% | Vacuum distillation |

| Reflux in 2-Butanol | N,N-Dimethylformamide dimethyl acetal, 1,1-dimethoxyacetone | Reflux, 20 h | 68% | Vacuum distillation |

| Column Chromatography | 1,1-Dimethoxy-N,N-dimethylmethanamine, 1,1-dimethoxypropan-2-one | 110°C, 3 h, N₂ atmosphere | 68% | Column chromatography |

Key Observations:

-

The Dean-Stark method outperforms others in yield due to efficient byproduct removal.

-

Prolonged reflux durations in 2-butanol may promote decomposition, necessitating stricter temperature control.

-

Chromatographic purification introduces scalability challenges but remains viable for small-scale applications.

Mechanistic Insights and Optimization Strategies

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The dimethylamino group in 1,1-dimethoxy-N,N-dimethylmethanamine acts as a nucleophile, attacking the carbonyl carbon of 1,1-dimethoxypropan-2-one. Subsequent elimination of methanol generates the α,β-unsaturated ketone.

Critical Optimization Parameters:

-

Temperature: Elevated temperatures (110°C) accelerate reaction kinetics but require careful control to prevent side reactions.

-

Solvent: Polar aprotic solvents like 2-butanol facilitate reactant solubility but may hinder methanol removal compared to azeotropic distillation.

-

Catalysis: While no explicit catalysts are used, the Dean-Stark trap indirectly catalyzes the reaction by shifting equilibrium.

Industrial-scale production favors the Dean-Stark method due to its high yield and compatibility with continuous distillation systems. Preparative HPLC systems, as referenced in broader literature, could further enhance purity for pharmaceutical applications . Challenges in scaling column chromatography highlight the need for alternative purification strategies, such as crystallization or membrane-based separations.

Chemical Reactions Analysis

Types of Reactions: REVERSET undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving REVERSET typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives of REVERSET, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

REVERSET has a wide range of scientific research applications, making it a valuable compound in multiple fields.

Chemistry: In chemistry, REVERSET is used as a reagent for various reactions and as a standard for analytical techniques such as HPLC. Its unique properties make it an essential tool for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, REVERSET is employed in studies involving enzyme kinetics, protein interactions, and cellular processes. Its ability to interact with specific biological molecules makes it a valuable probe for investigating complex biological systems.

Medicine: In medicine, REVERSET has potential applications in drug development and therapeutic interventions. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising candidate for developing new treatments for various diseases.

Industry: In industrial applications, REVERSET is used in the production of high-purity chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.

Mechanism of Action

The mechanism of action of REVERSET involves its interaction with specific molecular targets and pathways. For example, in biological systems, REVERSET may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Features :

- Substituents: Amino (NH₂), ethoxy (OCH₂CH₃), and trifluoromethyl (CF₃) groups.

- Electronic Effects: The CF₃ group introduces strong electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated carbonyl.

Ethyl 4-(Dimethylamino) Benzoate

Structural Features :

- Aromatic ester with a dimethylamino group para to the ester functionality.

(E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one

Structural Features :

- Enone system with a dimethylamino group and an indole moiety.

Droloxifene (Pharmaceutical Analogue)

Structural Features :

- Contains a dimethylaminoethoxy group as part of a stilbene derivative.

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Key Substituents | Electronic Effects |

|---|---|---|

| (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one | –N(CH₃)₂, –OCH₃ (C1) | Electron-donating |

| (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | –NH₂, –OCH₂CH₃, –CF₃ | Electron-withdrawing (CF₃) |

| Ethyl 4-(Dimethylamino) Benzoate | –N(CH₃)₂ (aromatic) | Resonance stabilization |

| (E)-3-(Dimethylamino)-1-(indol-3-yl)prop-2-en-1-one | –N(CH₃)₂, indole | Electron-rich (indole π-system) |

Table 2: Reactivity and Application Comparison

Biological Activity

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, commonly referred to as REVERSET, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₈H₁₅N₃O₃

- Molecular Weight : 173.21 g/mol

- IUPAC Name : this compound

- CAS Number : 187242-85-9

The compound features a dimethylamino group and two methoxy groups, which contribute to its unique chemical reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

- Cellular Pathway Interactions : Preliminary studies suggest that this compound may influence several cellular pathways. Its interactions with enzymes and receptors are critical for understanding its pharmacological potential.

- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating that it may inhibit cell proliferation and induce apoptosis in specific types of cancer cells. However, detailed mechanistic studies are still required to confirm these effects.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation leading to apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 15.0 | Induction of reactive oxygen species (ROS) |

These findings suggest a promising role for this compound in cancer therapy.

2. Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage:

| Treatment Group | Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Compound Treatment | 85 | 2 |

The reduction in ROS levels and increased cell viability suggest potential applications in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for further research in drug development:

- Drug Development : Its ability to interact with biological systems positions it as a candidate for new drug formulations targeting cancer and neurodegenerative diseases.

- Material Science : Beyond pharmacological applications, this compound's chemical properties also make it suitable for use in materials science, particularly in the synthesis of advanced materials .

Q & A

Q. What are the recommended synthetic routes for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving β-ketoesters and dimethylamine derivatives. Optimize conditions by:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of β-ketoester to dimethylamine) to drive completion.

- Employing acid catalysts (e.g., p-toluenesulfonic acid) at 60–80°C for 6–8 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize during analysis?

- Methodological Answer :

- NMR : Focus on ¹H NMR signals: dimethylamino protons (δ 2.2–2.4 ppm, singlet), dimethoxy groups (δ 3.3–3.5 ppm, singlet), and enone protons (δ 6.2–6.5 ppm, doublet for α,β-unsaturated ketone). ¹³C NMR should confirm carbonyl (δ ~190–200 ppm) and quaternary carbons.

- IR : Look for C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).

- Mass Spec : Molecular ion peak (m/z ~215) and fragmentation patterns (e.g., loss of methoxy groups). Cross-reference with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers investigate the tautomeric equilibria or keto-enol isomerization of this compound under varying pH or solvent conditions?

- Methodological Answer :

- Use variable-temperature NMR (e.g., DMSO-d₆ or CDCl₃) to detect tautomeric shifts. Monitor proton environments at 25–80°C.

- Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. methanol) to track absorbance changes (~250–300 nm) linked to conjugation.

- Apply DFT calculations (B3LYP/6-31G*) to model energy barriers between tautomers. Validate with experimental data .

- Pitfall Alert : Organic degradation during prolonged experiments may skew results. Use cooling systems (as per ) to stabilize samples .

Q. What computational methods are suitable for studying the electronic structure and reactive sites of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software with basis sets (e.g., 6-311++G**).

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water, DMSO) to assess stability and solvation effects.

- QTAIM Analysis : Map bond critical points to quantify intramolecular interactions (e.g., hydrogen bonding between methoxy and carbonyl groups).

- Cross-validate with experimental reactivity data (e.g., nucleophilic addition kinetics) .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported spectral data or reactivity profiles of this compound across studies?

- Methodological Answer :

- Step 1 : Confirm purity (>95% via HPLC) and solvent effects (e.g., deuterated solvent shifts in NMR).

- Step 2 : Replicate experiments under identical conditions (temperature, humidity).

- Step 3 : Perform statistical analysis (e.g., ANOVA) on replicated data to identify outliers.

- Step 4 : Consult literature for systematic errors (e.g., calibration drift in IR instruments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.